

# In-Depth Technical Guide: 2-(4-Bromophenyl)-2-methylpropanenitrile (CAS 101184-73-0)

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## Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-methylpropanenitrile

Cat. No.: B025328

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazard information, and synthetic route for **2-(4-Bromophenyl)-2-methylpropanenitrile** (CAS No. 101184-73-0). This document is intended to serve as a valuable resource for professionals in research and development who are handling or considering the use of this compound.

## Chemical and Physical Properties

**2-(4-Bromophenyl)-2-methylpropanenitrile** is a substituted aromatic nitrile. The presence of the bromine atom and the nitrile group makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **2-(4-Bromophenyl)-2-methylpropanenitrile**

Property	Value	Source(s)
CAS Number	101184-73-0	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	2-(4-bromophenyl)-2-methylpropanenitrile	<a href="#">[2]</a>
Synonyms	2-(4-Bromophenyl)-2-methylpropionitrile, 4-Bromo-alpha,alpha-dimethylbenzeneacetonitrile, P-Bromo a,a-Dimethyl Phenyl Acetonitrile	<a href="#">[6]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> BrN	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	224.10 g/mol	<a href="#">[2]</a>
Appearance	Colorless to light yellow clear liquid	<a href="#">[4]</a> <a href="#">[7]</a>
Boiling Point	299.8±15.0 °C (Predicted)	<a href="#">[7]</a>
Density	1.352±0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[7]</a>
Solubility	Insoluble in water, soluble in organic solvents.	
Storage	Sealed in dry, room temperature.	<a href="#">[5]</a> <a href="#">[7]</a>

## Hazard and Safety Information

**2-(4-Bromophenyl)-2-methylpropanenitrile** is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 2: GHS Hazard Classification for **2-(4-Bromophenyl)-2-methylpropanenitrile**

Hazard Class	Hazard Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[2]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled	[2]
Hazardous to the aquatic environment, long-term hazard	Category 2	H411: Toxic to aquatic life with long lasting effects	[2]

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P271: Use only outdoors or in a well-ventilated area.
- P273: Avoid release to the environment.
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P330: Rinse mouth.
- P391: Collect spillage.
- P501: Dispose of contents/container to an approved waste disposal plant.

## Experimental Protocols

### Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile

A common synthetic route to **2-(4-Bromophenyl)-2-methylpropanenitrile** involves the dialkylation of 4-bromophenylacetonitrile with iodomethane in the presence of a strong base such as sodium hydride.<sup>[7]</sup>

Experimental Procedure:<sup>[7]</sup>

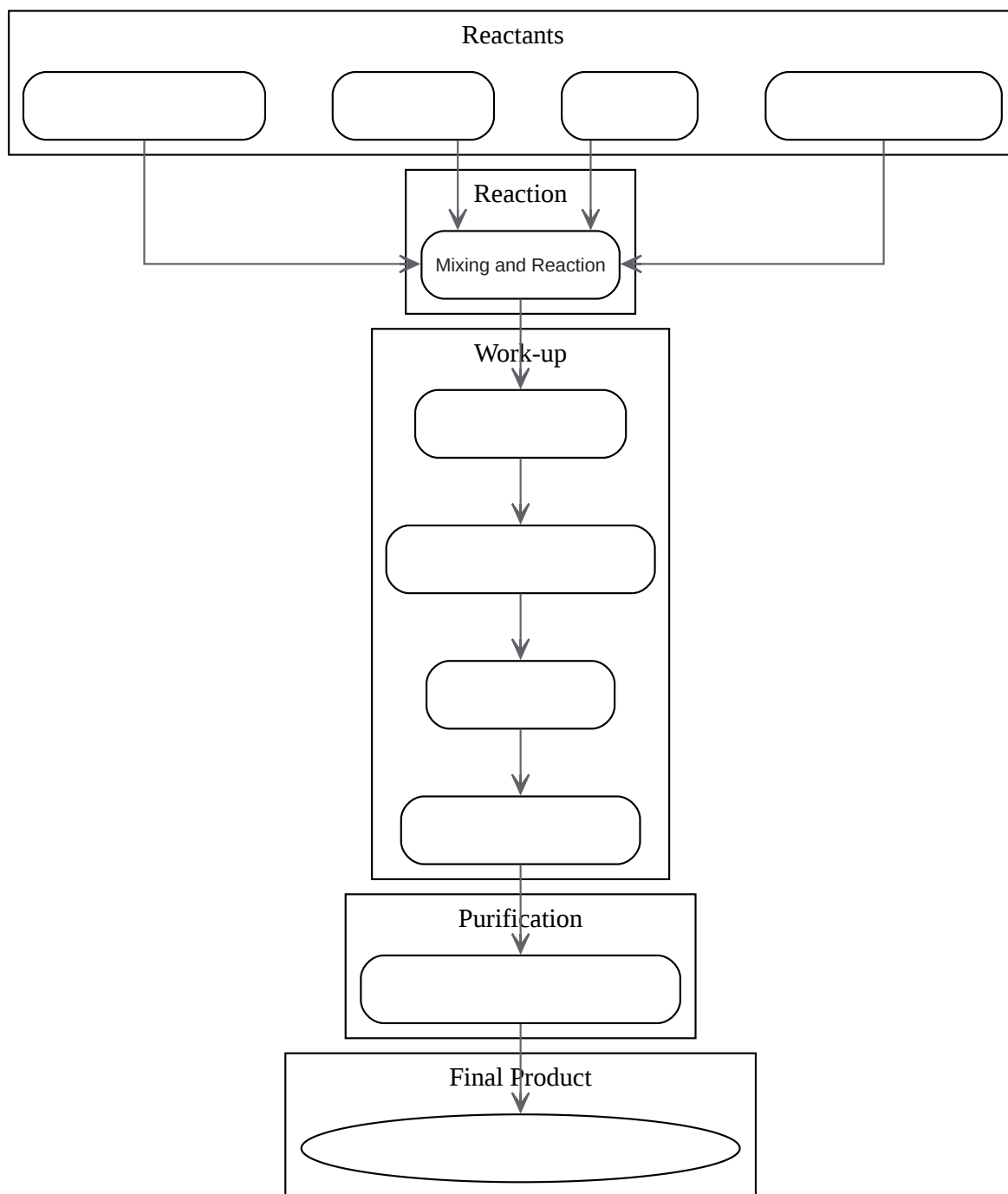
- A solution of 4-bromophenylacetonitrile (10.0 g, 51.0 mmol) in tetrahydrofuran (200 mL) is prepared at room temperature.
- This solution is then added dropwise over 30 minutes to a suspension of sodium hydride (60% dispersion in mineral oil, 6.0 g, 153 mmol) in tetrahydrofuran (400 mL).
- Following the addition, iodomethane (7.6 mL, 122 mmol) is slowly added over 30 minutes. The reaction temperature is maintained below 40 °C, using a water bath for cooling as needed.
- The reaction mixture is stirred overnight at room temperature.
- Upon completion, the mixture is poured into water (500 mL) and extracted with ethyl acetate (2 x 300 mL).
- The combined organic layers are washed with brine (2 x 300 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography (eluent: hexane solution containing 2% ethyl acetate) to yield 2-(4-bromophenyl)-2-methylpropionitrile as a yellow oil (11 g, 96% yield).

<sup>1</sup>H NMR Data (300 MHz, CDCl<sub>3</sub>): δ ppm: 1.7 (s, 6H), 7.35 (dd, 2H), 7.53 (dd, 2H).<sup>[7]</sup>

## Visualizations

### Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of **2-(4-Bromophenyl)-2-methylpropanenitrile**.

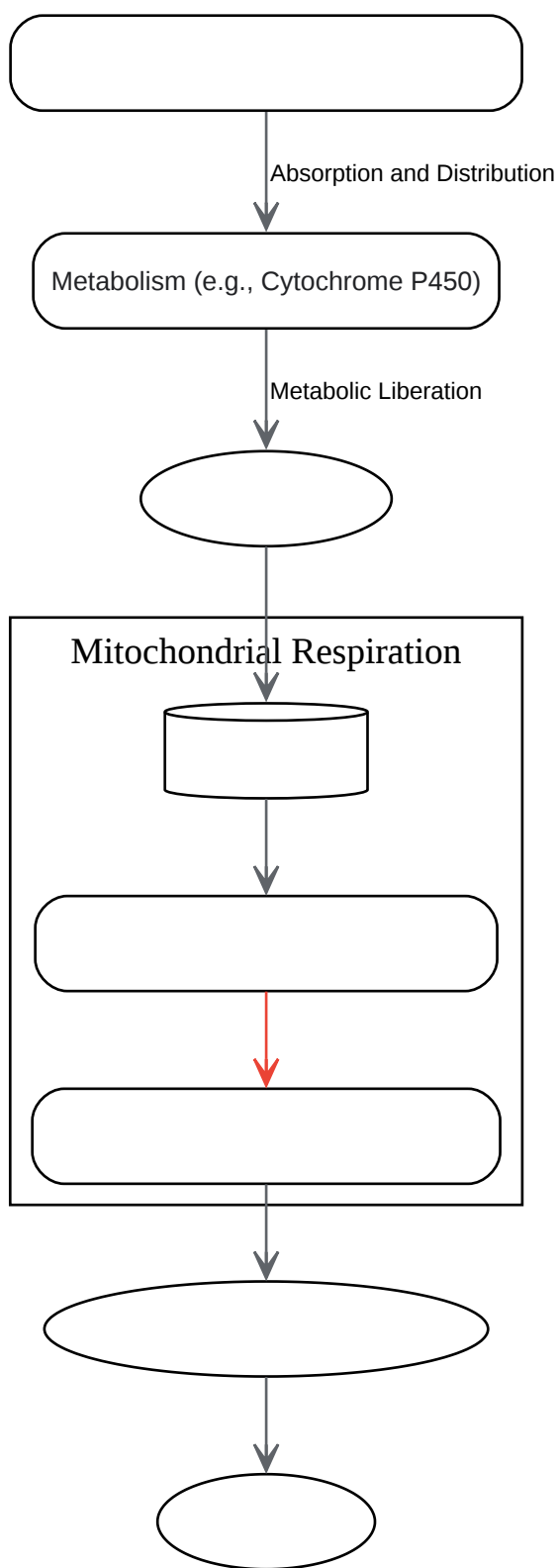


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Caption: Synthetic workflow for **2-(4-Bromophenyl)-2-methylpropanenitrile**.

## General Mechanism of Nitrile Toxicity

While specific signaling pathways for **2-(4-Bromophenyl)-2-methylpropanenitrile** are not well-documented, the toxicity of many aliphatic nitriles is understood to proceed through metabolic liberation of cyanide.<sup>[8][9]</sup> This cyanide then acts as a potent inhibitor of cellular respiration.



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Caption: General mechanism of toxicity for aliphatic nitriles.

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